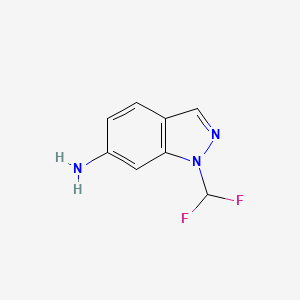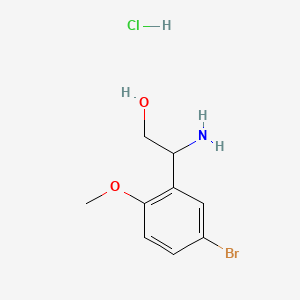
4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methoxypropyl group and two amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the bromination of a suitable benzene derivative followed by the introduction of the methoxypropyl group and the amine groups. One common method involves the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Substitution: The brominated benzene is then reacted with 3-methoxypropylamine under suitable conditions to introduce the methoxypropyl group and the amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The methoxypropyl group and the amine groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-n1-methyl-benzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxypropyl group.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of the methoxypropyl and amine groups.
Uniqueness
4-Bromo-n1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H15BrN2O |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
4-bromo-1-N-(3-methoxypropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |
InChI-Schlüssel |
MSHUMFCSWBYWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=C(C=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)




![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)


